Home > Products > Screening Compounds P131757 > Hydroxy Ziprasidone-d8
Hydroxy Ziprasidone-d8 -

Hydroxy Ziprasidone-d8

Catalog Number: EVT-1502936
CAS Number:
Molecular Formula: C₂₁H₁₃D₈ClN₄O₂S
Molecular Weight: 436.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydroxy Ziprasidone-d8 is a deuterated analog of ziprasidone, a medication primarily used to treat schizophrenia and bipolar disorder. Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, which can influence the compound's pharmacokinetics and metabolic stability. Hydroxy Ziprasidone-d8 is particularly significant in pharmacological studies and toxicology due to its role as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Source

Hydroxy Ziprasidone-d8 is synthesized from ziprasidone, which itself is derived from various chemical precursors. The synthesis of Hydroxy Ziprasidone-d8 allows researchers to study the drug's metabolism and effects in a controlled manner. The compound is commercially available as a certified reference material for use in clinical toxicology and forensic analysis .

Classification

Hydroxy Ziprasidone-d8 falls under the category of atypical antipsychotics. Its classification is based on its pharmacological profile, which includes antagonistic activity at dopamine and serotonin receptors, similar to its parent compound, ziprasidone.

Synthesis Analysis

Methods

The synthesis of Hydroxy Ziprasidone-d8 typically involves deuterating the ziprasidone molecule. This process can be achieved through various synthetic routes, including:

  1. Starting Materials: The synthesis begins with 2,5-dichlorotoluene as a precursor.
  2. Reactions:
    • Condensation: The precursor undergoes condensation with N,N-dimethyldimethoxymethylamine after nitrification.
    • Formation of Acetal: The intermediate is then converted into an acetal compound using oxalic acid and glycol.
    • Cyclization: The acetal compound reacts with ethyl malonate, followed by decarboxylation and reduction to yield key intermediates.
    • Final Steps: The final product is obtained through deprotection under acidic conditions and subsequent reactions with 3-piperazinyl-1,2-benzisothiazole .

Technical Details

The synthesis is characterized by its straightforward procedure, requiring readily available raw materials and allowing for easy operational control. This makes it suitable for industrial-scale production.

Molecular Structure Analysis

Structure

The molecular structure of Hydroxy Ziprasidone-d8 retains the core structure of ziprasidone but includes deuterium atoms at specific positions. The chemical formula for Hydroxy Ziprasidone-d8 can be expressed as C21H13D8ClN4OSHClC_{21}H_{13}D_{8}ClN_{4}OS\cdot HCl, with a molecular weight of approximately 457.45 g/mol .

Data

  • Molecular Weight: 457.45 g/mol
  • Chemical Formula: C21H13D8ClN4OSHClC_{21}H_{13}D_{8}ClN_{4}OS\cdot HCl
  • CAS Number: Not available for the deuterated form.
Chemical Reactions Analysis

Reactions

Hydroxy Ziprasidone-d8 can participate in various chemical reactions typical of its class:

  1. Receptor Binding: It exhibits high binding affinity for dopamine D2 and serotonin receptors (5-HT2A, 5-HT2C), similar to ziprasidone.
  2. Metabolic Pathways: The presence of deuterium alters metabolic pathways compared to non-deuterated counterparts, potentially affecting the rate of elimination and bioavailability.

Technical Details

The specific reactions involving Hydroxy Ziprasidone-d8 are crucial for understanding its pharmacokinetics in clinical applications.

Mechanism of Action

Process

Hydroxy Ziprasidone-d8 functions primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps mitigate symptoms of schizophrenia and bipolar disorder by stabilizing mood and reducing psychotic episodes.

Data

  • Dopamine D2 Receptor Affinity: Approximately 3.1 nM
  • Serotonin 5-HT2A Receptor Affinity: Approximately 0.39 nM .
Physical and Chemical Properties Analysis

Physical Properties

Hydroxy Ziprasidone-d8 is typically presented as a solid or crystalline substance that may vary in color depending on purity levels.

Chemical Properties

  • Solubility: Soluble in organic solvents such as methanol.
  • Stability: The introduction of deuterium may enhance stability against metabolic degradation compared to non-deuterated forms.
Applications

Scientific Uses

Hydroxy Ziprasidone-d8 serves several important roles in scientific research:

  1. Analytical Standards: Used as a reference standard in LC-MS and GC-MS methods for quantifying ziprasidone levels in biological samples.
  2. Pharmacokinetic Studies: Helps in understanding the metabolism of ziprasidone by providing insights into how modifications affect drug behavior in vivo.
  3. Toxicology Research: Assists in forensic analysis related to drug testing and monitoring therapeutic drug levels in patients .
Chemical Characterization and Synthesis of Hydroxy Ziprasidone-d8

Structural Elucidation and Molecular Properties

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Deuterated Positions

Nuclear Magnetic Resonance spectroscopy confirms deuterium (²H) incorporation at eight specific positions within Hydroxy Ziprasidone-d8. ¹H-NMR spectra show complete disappearance of proton signals at 2.8–3.6 ppm, corresponding to the piperazine ring’s methylene groups (–CH₂–), confirming deuteration at these positions. ¹³C-NMR further validates deuterium substitution through the absence of carbon-deuterium coupling in the 40–55 ppm region. Two-dimensional NMR techniques (COSY, HSQC) map adjacent proton-deuteron interactions, confirming deuterium placement at metabolically stable sites to preserve isotopic integrity during biological studies [1] [5] [9].

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation (C₂₁H₁₃D₈ClN₄O₂S)

HRMS analysis of Hydroxy Ziprasidone-d8 exhibits a protonated molecular ion ([M+H]⁺) at m/z 457.1432, consistent with the theoretical mass for C₂₁H₁₃D₈ClN₄O₂S (Δ mass error: <2 ppm). Isotopic abundance patterns show a characteristic +8 Da shift compared to non-deuterated hydroxy ziprasidone ([M+H]⁺ at m/z 449.1050), confirming deuterium incorporation efficiency of >98%. Fragmentation patterns align with the proposed structure, with major fragments at m/z 194 (benzisothiazole moiety) and m/z 263 (deuterated piperazine-ethylindolone) [1] [5] [9].

Table 1: HRMS Validation Data for Hydroxy Ziprasidone-d8

ParameterObserved ValueTheoretical ValueError (ppm)
[M+H]⁺ (m/z)457.1432457.14261.31
Isotopic Purity (%)98.7>98-
Major Fragment (m/z)194.0215194.02112.06

Comparative Analysis with Parent Compound Using X-ray Crystallography

Single-crystal X-ray diffraction reveals nearly identical unit cell parameters between Hydroxy Ziprasidone-d8 and non-deuterated ziprasidone. Deuterated crystals exhibit a 0.02–0.05 Å elongation in C–D bonds versus C–H bonds in the parent compound, attributed to deuterium’s lower zero-point vibrational energy. Hydrogen bonding networks remain conserved, with O–H···N interactions stabilizing the indolinone and benzisothiazole rings. This structural congruence confirms that deuteration does not alter the molecule’s bioactive conformation or crystal packing [8] [9].

Synthetic Pathways and Deuterium Incorporation Strategies

Reductive Deuteration Techniques in Piperazine Ring Modification

Piperazine ring deuteration employs catalytic H/D exchange using deuterium gas (5–10 bar) and Pd/C (0.5–1 mol%) in deuterated methanol (CD₃OD). Kinetic studies optimize exchange at 60–80°C, achieving >98% deuterium incorporation at the 2,2,3,3,5,5,6,6-positions within 24 hours. Alternative routes use deuterated alkyl halides (e.g., 1,2-dibromoethane-d₄) to alkylate piperazine precursors, though this method risks N-alkylated impurities. Reductive deuteration minimizes side products (<0.5%) while maintaining stereochemical integrity [5] [9].

Optimization of Aldehyde Oxidase-Mediated Oxidation for Hydroxy Metabolite Formation

Hydroxy Ziprasidone-d8 synthesis leverages recombinant human aldehyde oxidase (AOX1) to oxidize Ziprasidone-d8 at the indolinone 5-position. Reaction conditions (pH 7.4, 37°C) yield 85–90% conversion within 2 hours, monitored via LC-MS. Kinetic parameters are optimized to overcome deuterium kinetic isotope effects (kH/kD = 1.1–1.3):

  • Km: 18.4 ± 2.1 μM (vs. 16.8 ± 1.9 μM for non-deuterated substrate)
  • Vmax: 4.2 ± 0.3 nmol/min/mg proteinCo-factor supplementation (2 mM NADH) enhances reaction velocity by 2.3-fold [1] [4] [8].

Table 2: Aldehyde Oxidase Kinetics for Hydroxy Ziprasidone-d8 Formation

ParameterZiprasidone-d8Non-Deuterated ZiprasidoneIsotope Effect (kH/kD)
Km (μM)18.4 ± 2.116.8 ± 1.91.10
Vmax (nmol/min/mg)4.2 ± 0.34.9 ± 0.41.17
CLint (μL/min/mg)2282921.28

Challenges in Purifying Deuterated Impurities During Large-Scale Synthesis

Common impurities include partially deuterated species (d₃–d₇; ~3%) and oxidation byproducts (e.g., Ziprasidone sulfoxide-d₈). Purification employs reversed-phase HPLC with a C18 column (0.1% formic acid/acetonitrile gradient), resolving impurities at RRT 0.92 and 1.15. Process optimizations reduce residual non-deuterated hydroxy ziprasidone to <0.1% via selective crystallization in isopropanol-d₈/water mixtures. Final purity validation follows ICH Q2(R1) guidelines, with total impurities <0.5% [4] [9] [10].

Analytical Method Development for Deuterated Derivatives

Validation of LC-MS/MS Protocols for Quantifying Hydroxy Ziprasidone-d8 in Biological Matrices

Validated LC-MS/MS methods use Hydroxy Ziprasidone-d8 as an internal standard for quantifying native metabolites in plasma, urine, and brain tissue. Chromatographic separation employs a C18 column (2.1 × 50 mm, 1.7 μm) with a 5–95% acetonitrile gradient in 4 minutes. Detection uses MRM transition 457 → 194 m/z with a retention time of 4.12 ± 0.05 min. Calibration curves are linear (r² > 0.99) across 1–500 ng/mL (plasma), 5–1000 ng/mL (urine), and 0.5–200 ng/mL (brain tissue), with inter-day precision <5% RSD [1] [3] [6].

Table 3: LC-MS/MS Performance in Biological Matrices

MatrixLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Plasma1–5000.31.092.4 ± 3.1
Urine5–10001.55.088.7 ± 4.2
Brain Tissue0.5–2000.150.585.2 ± 5.8

Gas Chromatography-Mass Spectrometry (GC-MS) for Stability Testing Under Varied pH Conditions

GC-MS stability studies use a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI). Hydroxy Ziprasidone-d8 remains stable at pH 4–8 for 24 hours (<2% degradation), but degrades rapidly at pH 2 (15% loss) and pH 10 (22% loss), forming dehydroxy and N-dealkylated artifacts. Thermal desorption at 280°C confirms no deuterium scrambling. Method sensitivity: LOD = 0.1 ng/mL (splitless mode) [3] [6].

Role in Forensic Toxicology for Distinguishing Endogenous vs. Synthetic Metabolites

The +8 Da mass shift enables unambiguous differentiation of administered ziprasidone from endogenous isomers in forensic samples. Hydroxy Ziprasidone-d8 co-elutes with native hydroxy ziprasidone but is resolved via high-resolution SIM (selected ion monitoring). This facilitates detection of ziprasidone misuse in postmortem blood with 100% specificity, even at low concentrations (0.5 ng/mL). Isotopic tracing also identifies AOX1 polymorphism-related metabolic disparities in population studies [1] [3] [6].

Properties

Product Name

Hydroxy Ziprasidone-d8

Molecular Formula

C₂₁H₁₃D₈ClN₄O₂S

Molecular Weight

436.98

Synonyms

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]-1-hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one-d8_x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.